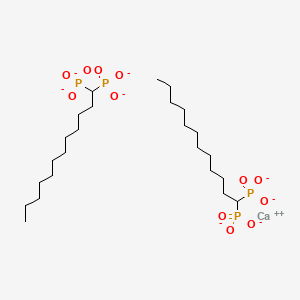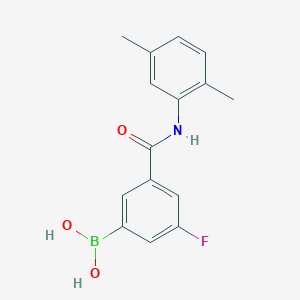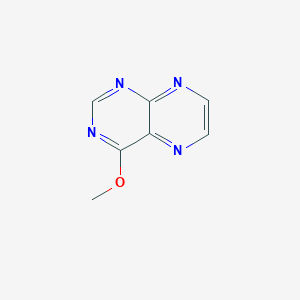
4-Methoxypteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypteridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H6N4O. It belongs to the pteridine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxypteridine can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with appropriate reagents to introduce the pteridine ring. This process typically involves cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and other environmentally friendly methods is preferred to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxypteridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as amines and thiols are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups .
Applications De Recherche Scientifique
4-Methoxypteridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a probe in biochemical assays and studies involving enzyme interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-methoxypteridine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
4-Methoxypyridine: A related compound with similar structural features but different reactivity and applications.
2-Methoxypyridine: Another isomer with distinct chemical properties and uses.
3-Methoxypyridine: Similar in structure but varies in its chemical behavior and applications
Uniqueness: 4-Methoxypteridine stands out due to its unique pteridine ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
30564-38-6 |
|---|---|
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
4-methoxypteridine |
InChI |
InChI=1S/C7H6N4O/c1-12-7-5-6(10-4-11-7)9-3-2-8-5/h2-4H,1H3 |
Clé InChI |
KCCOKUSVNPDIBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC2=NC=CN=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


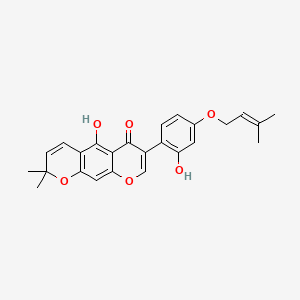


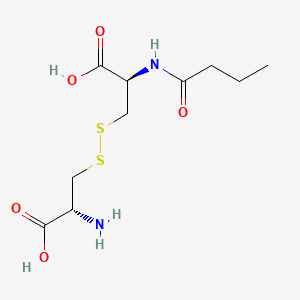


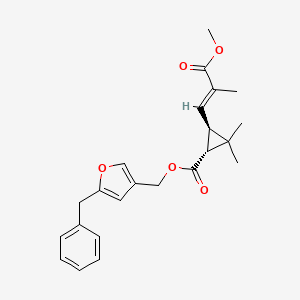




![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
